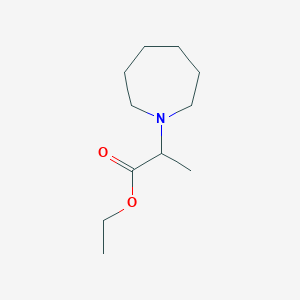
2-(O-Tolyl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
2-(O-Tolyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to pyridine and benzene .
Synthesis Analysis
The synthesis of pyrimidines, including 2-(O-Tolyl)pyrimidine-5-carboxylic acid, can be challenging due to the need for selective introduction of multiple functional groups . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-(O-Tolyl)pyrimidine-5-carboxylic acid can be represented by the empirical formula C5H4N2O2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Wissenschaftliche Forschungsanwendungen
Metal Complexes Synthesis : The study by Świderski et al. (2019) details the synthesis of metal complexes using pyrimidine-5-carboxylic acid, demonstrating its potential in coordination chemistry and material science. These complexes have applications in catalysis and materials research (Świderski et al., 2019).
Nonlinear Optics (NLO) Applications : Hussain et al. (2020) discuss the significance of pyrimidine derivatives, including 2-phenylpyrimidine-5-carboxylate, in nonlinear optics. This study highlights their potential in advanced optical materials and devices (Hussain et al., 2020).
Synthesis of Heterocyclic Compounds : Kappe and Roschger (1989) investigated various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, showcasing the compound’s utility in synthesizing diverse heterocyclic structures. This has implications in drug discovery and organic synthesis (Kappe & Roschger, 1989).
Inorganic Crystal Engineering : Aakeröy et al. (2006) employed pyrimidine-5-carboxylic acid in synthesizing coordination complexes, underlining its role in inorganic crystal engineering, potentially useful in designing new materials (Aakeröy et al., 2006).
Corrosion Inhibition in Industrial Systems : Mahgoub et al. (2010) investigated the use of pyrimidine derivatives, such as 5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)thione, as corrosion inhibitors in industrial cooling water systems. This demonstrates its application in industrial maintenance and material protection (Mahgoub et al., 2010).
Pharmaceutical Research : Rani et al. (2012) synthesized novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with potential antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This highlights its importance in drug development and pharmacology (Rani et al., 2012).
Solar Energy Applications : Wu et al. (2015) reported the use of pyrimidine-2-carboxylic acid as an electron-accepting and anchoring group in dye-sensitized solar cells, underlining its potential in renewable energy technologies (Wu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGVZUZQRJMWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589765 | |
| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(O-Tolyl)pyrimidine-5-carboxylic acid | |
CAS RN |
928712-77-0 | |
| Record name | 2-(2-Methylphenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B7774215.png)
![Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-](/img/structure/B7774216.png)
![(4-(Benzo[d]thiazol-2-yl)phenyl)methanol](/img/structure/B7774220.png)
![3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B7774235.png)
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B7774241.png)



